5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-c]pyridine structure, followed by the introduction of the chromene and amido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,5,7,7-tetramethyl-2-{3-oxo-3H-chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Uniqueness
The uniqueness of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-25(2)12-17-19(21(27)30)23(34-20(17)26(3,4)29-25)28-22(31)16-11-15-14-8-6-5-7-13(14)9-10-18(15)33-24(16)32/h5-11,29H,12H2,1-4H3,(H2,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOZMJCWYHZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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